An In-Depth Technical Guide to Bis-PEG13-NHS Ester: Structure, Properties, and Applications in Bioconjugation
An In-Depth Technical Guide to Bis-PEG13-NHS Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-PEG13-NHS ester is a homobifunctional crosslinking reagent that has emerged as a valuable tool in the fields of bioconjugation and drug development. Its unique structure, featuring two N-hydroxysuccinimide (NHS) ester functional groups at either end of a 13-unit polyethylene glycol (PEG) spacer, enables the covalent linkage of biomolecules, nanoparticles, and surfaces. The hydrophilic PEG chain enhances the solubility and reduces the immunogenicity of the resulting conjugates, making it particularly well-suited for in vivo applications. This technical guide provides a comprehensive overview of the structure, properties, and common applications of Bis-PEG13-NHS ester, including detailed experimental protocols and data presented for clarity and ease of use by researchers.
Core Structure and Chemical Properties
Bis-PEG13-NHS ester is a molecule with the chemical formula C38H64N2O21 and a molecular weight of 884.92 g/mol .[1] Its IUPAC name is bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19,22,25,28,31,34,37,40-tridecaoxatritetracontanedioate. The structure is characterized by a central hydrophilic chain of 13 ethylene glycol units, which imparts favorable solubility characteristics to the molecule and its conjugates.[2] This PEG linker has a spacer arm length of approximately 50.1 angstroms.[3] At each terminus of the PEG chain is an N-hydroxysuccinimide (NHS) ester, a highly reactive functional group that readily forms stable amide bonds with primary amines.[4]
The key structural features are visualized below:
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C38H64N2O21 | [1] |
| Molecular Weight | 884.92 g/mol | |
| IUPAC Name | bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19,22,25,28,31,34,37,40-tridecaoxatritetracontanedioate | |
| Spacer Arm Length | ~50.1 Å | |
| Appearance | Viscous liquid or low melting point solid | |
| Solubility | Soluble in DMSO, DMF, DCM, and Ethanol | |
| Storage Conditions | -20°C, desiccated |
Mechanism of Action: The Amine-Reactive Chemistry of NHS Esters
The utility of Bis-PEG13-NHS ester as a crosslinker is derived from the reactivity of the NHS ester groups towards primary amines, which are abundantly present in biomolecules such as the lysine residues and N-termini of proteins. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
This conjugation reaction is most efficient in a slightly alkaline environment, with an optimal pH range of 7.0 to 7.5. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.
A critical consideration when working with NHS esters is their susceptibility to hydrolysis in aqueous solutions. The rate of hydrolysis increases with pH. For general NHS esters, the half-life is approximately 4-5 hours at pH 7.0 and 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C. Therefore, it is recommended to prepare solutions of Bis-PEG13-NHS ester immediately before use and to work efficiently once the reagent is in an aqueous environment.
Applications in Research and Drug Development
The bifunctional nature of Bis-PEG13-NHS ester, combined with the beneficial properties of the PEG linker, makes it a versatile tool for a variety of applications.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, a cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. Bis-PEG13-NHS ester can serve as a non-cleavable linker in this context. The NHS esters react with lysine residues on the antibody surface, and the other end of the linker can be functionalized to attach the drug molecule. The PEG component of the linker can improve the pharmacokinetic properties of the ADC by increasing its solubility and stability in circulation.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. Bis-PEG13-NHS ester is a valuable building block for the synthesis of PROTACs. It can be used to link a ligand that binds to the target protein with a ligand that recruits the E3 ligase. The length and flexibility of the PEG13 linker can be critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient protein degradation.
Bioconjugation and Surface Modification
Bis-PEG13-NHS ester is widely used for the general crosslinking of proteins and other biomolecules. This can be for studying protein-protein interactions, stabilizing protein complexes, or creating functional biomaterials. Furthermore, it can be used to immobilize proteins or other amine-containing molecules onto surfaces for applications such as biosensors and immunoassays.
Experimental Protocols
The following are generalized protocols for common applications of Bis-PEG13-NHS ester. It is important to note that optimal reaction conditions, such as the molar ratio of crosslinker to the target molecule, may need to be empirically determined for each specific application.
General Protein Crosslinking
Materials:
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Bis-PEG13-NHS ester
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Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
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Protein solution in an amine-free buffer (e.g., phosphate-buffered saline, PBS, at pH 7.2-8.0)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)
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Desalting column or dialysis cassette for purification
Procedure:
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Prepare a stock solution of Bis-PEG13-NHS ester: Immediately before use, dissolve the Bis-PEG13-NHS ester in anhydrous DMSO or DMF to a concentration of, for example, 250 mM.
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Prepare the protein solution: Ensure the protein is in an amine-free buffer at a suitable concentration (e.g., 1-5 mg/mL).
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Initiate the crosslinking reaction: Add the Bis-PEG13-NHS ester stock solution to the protein solution to achieve the desired final concentration. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.
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Incubate the reaction: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.
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Quench the reaction: Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15 minutes at room temperature.
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Purify the conjugate: Remove excess crosslinker and byproducts by using a desalting column or by dialysis against an appropriate buffer.
